2-(Benzofuran-4-yloxy)acetimidamide
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Overview
Description
2-(Benzofuran-4-yloxy)acetimidamide is a heterocyclic compound with the molecular formula C10H10N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-4-yloxy)acetimidamide typically involves the reaction of benzofuran derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of benzofuran-4-ol with chloroacetimidamide in the presence of a base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-4-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxylic acid derivatives, while substitution reactions can produce various substituted benzofuran compounds .
Scientific Research Applications
2-(Benzofuran-4-yloxy)acetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-4-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-4-carboxamide: Shares a similar benzofuran core but differs in functional groups.
2-(Quinolin-4-yloxy)acetimidamide: Similar structure with a quinoline ring instead of benzofuran.
Benzofuran-4-ylmethanamine: Another benzofuran derivative with different substituents.
Uniqueness
2-(Benzofuran-4-yloxy)acetimidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(1-benzofuran-4-yloxy)ethanimidamide |
InChI |
InChI=1S/C10H10N2O2/c11-10(12)6-14-9-3-1-2-8-7(9)4-5-13-8/h1-5H,6H2,(H3,11,12) |
InChI Key |
BLZBPEJATWHCLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)OCC(=N)N |
Origin of Product |
United States |
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